

What are the physical and chemical properties of Rhodojaponin II?

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Compound of Interest

Compound Name: Rhodojaponin II (Standard)

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Rhodojaponin II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II is a grayanane diterpenoid isolated from the plant *Rhododendron molle* G. Don. This document provides a detailed overview of the physical, chemical, and biological properties of Rhodojaponin II, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development. The information compiled herein includes key physicochemical data, spectroscopic details, and insights into its biological activities, with a focus on its anti-inflammatory and cardiotoxic effects. Experimental methodologies for its analysis are also presented.

Physical and Chemical Properties

Rhodojaponin II is a white crystalline powder.^[1] Its core structure is a complex pentacyclic diterpenoid, and its chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	26116-89-2	[1][2]
Molecular Formula	C22H34O7	[1][2][3]
Molecular Weight	410.51 g/mol	[1][3]
Physical Description	Powder	[1]
Solubility	Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water.	[1]
Storage	Store at -20°C in a desiccated environment.	[2][4]

Spectroscopic Data

The structural elucidation of Rhodojaponin II has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Rhodojaponin II. In positive ion mode, the protonated molecule $[M+H]^+$ is observed. A study utilizing UPLC-MS/MS for the quantification of Rhodojaponin II in rat plasma reported the use of multiple reaction monitoring (MRM) with the transition m/z 455.2 \rightarrow 455.2 for the parent ion. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed 1H and ^{13}C NMR data with full assignments are not readily available in the public domain, NMR spectroscopy is a standard method for the quality control and structural confirmation of Rhodojaponin II.[4] For researchers isolating or synthesizing this compound, 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structure determination.

Infrared (IR) Spectroscopy

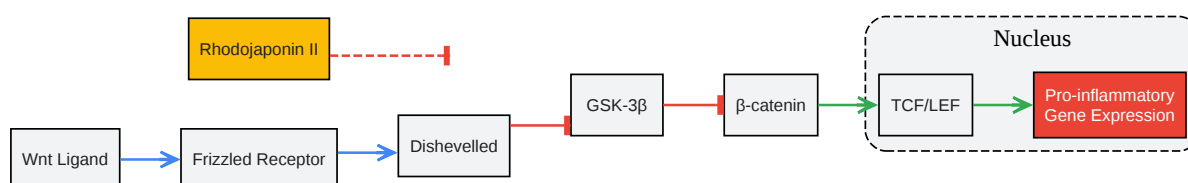
Infrared spectroscopy can be used to identify the functional groups present in Rhodojaponin II. A typical IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the acetate moiety, and C-O bonds associated with the ether and alcohol functionalities.

Biological Activity and Signaling Pathways

Rhodojaponin II exhibits a range of biological activities, most notably anti-inflammatory effects and cardiotoxicity.

Anti-inflammatory Activity

Rhodojaponin II has demonstrated anti-inflammatory properties. Research suggests that the anti-inflammatory mechanism of extracts from *Rhododendron molle*, containing Rhodojaponin II, may involve the modulation of the Wnt signaling pathway.^[7] The Wnt pathway plays a crucial role in inflammation and immune responses.

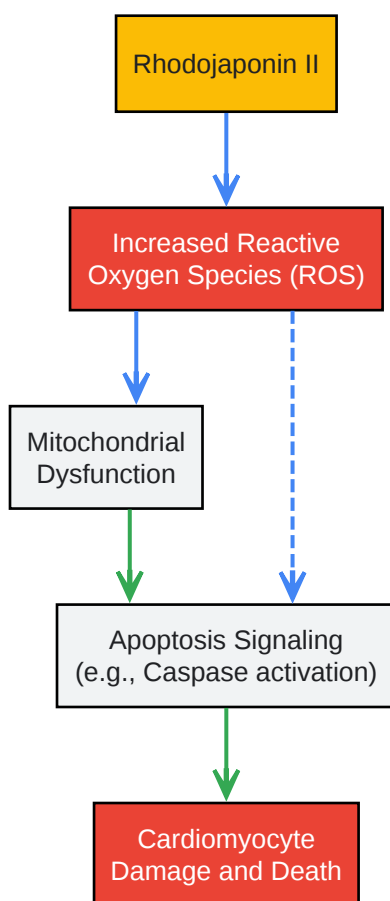


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Caption: Putative modulation of the Wnt signaling pathway by Rhodojaponin II.

Cardiotoxicity

A significant concern with Rhodojaponin II and other grayanotoxins is their cardiotoxicity.^[4] The mechanisms of drug-induced cardiotoxicity are often multifactorial, involving increased oxidative stress and the induction of apoptosis in cardiomyocytes. While the specific pathways for Rhodojaponin II are not fully elucidated, it is plausible that it follows these general mechanisms.



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Caption: General proposed pathway for Rhodajaponin II-induced cardiotoxicity.

Experimental Protocols

Quantification of Rhodajaponin II in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a published method for the pharmacokinetic analysis of Rhodajaponin II.[6]

4.1.1. Chromatographic Conditions

- UPLC System: Waters ACQUITY UPLC H-Class
- Column: HSS T3 column (2.1 mm × 50 mm, 1.8 µm)

- Column Temperature: 40°C
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: Acetonitrile
- Gradient Elution:

Time (min)	%A	%B
0.0 - 0.2	90	10
0.2 - 2.4	90 → 25	10 → 75
2.4 - 5.0	25 → 10	75 → 90
5.0 - 5.1	10 → 90	90 → 10

| 5.1 - 6.0 | 90 | 10 |

- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL

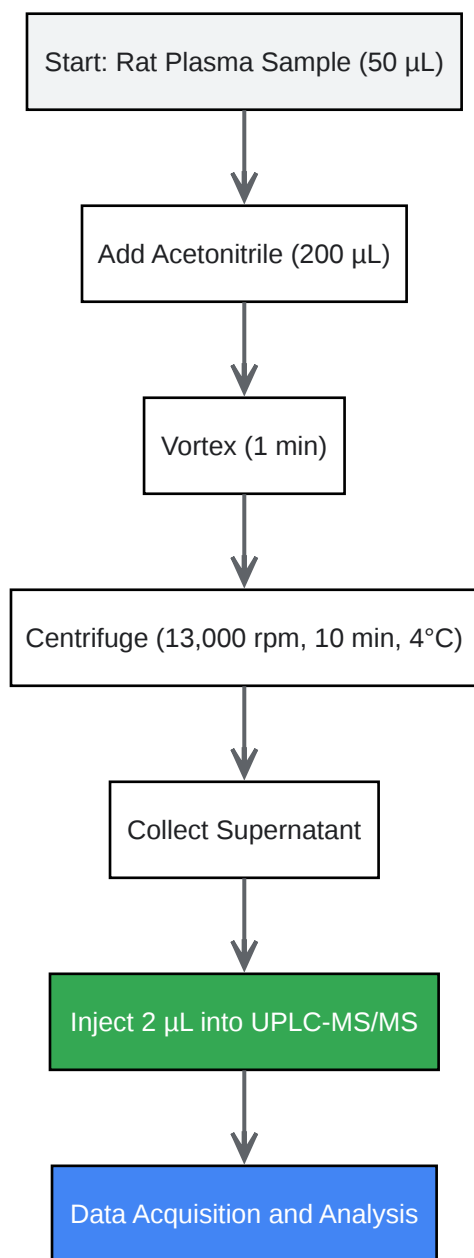
4.1.2. Mass Spectrometry Conditions

- Mass Spectrometer: Waters Xevo TQ-S Micro
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 2.2 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/h (Nitrogen)

- Cone Gas Flow: 50 L/h (Nitrogen)
- MRM Transition: m/z 455.2 \rightarrow 455.2

4.1.3. Sample Preparation

- To 50 μ L of rat plasma, add 200 μ L of acetonitrile.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Inject 2 μ L of the supernatant into the UPLC-MS/MS system.



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Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.

Conclusion

Rhodojaponin II is a biologically active natural product with potential therapeutic applications and inherent toxicological risks. This guide provides a summary of its known physical and chemical properties, highlights its effects on key signaling pathways, and details an experimental protocol for its quantification. Further research is warranted to fully elucidate its

mechanisms of action and to explore its potential as a lead compound in drug discovery, with careful consideration of its cardiotoxic properties.

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